Cas no 2090722-06-6 (2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo-)

2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- Chemical and Physical Properties
Names and Identifiers
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- 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo-
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- Inchi: 1S/C9H6ClNO3S/c10-6-3-1-2-5-8(6)11(4-7(12)13)15-9(5)14/h1-3H,4H2,(H,12,13)
- InChI Key: BYGVOKXBPHBQJX-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)C2=C(C=CC=C2Cl)C(=O)S1
2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362512-1.0g |
2-(7-chloro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2090722-06-6 | 1.0g |
$0.0 | 2023-03-07 |
2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo-
2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- (CAS No. 2090722-06-6): An Overview of a Promising Compound in Medicinal Chemistry
2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- (CAS No. 2090722-06-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzisothiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
Chemical Structure and Synthesis
The chemical structure of 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- is characterized by a benzisothiazole ring system with a chloro substituent at the 7-position and an acetic acid moiety attached to the 1-position. The presence of the oxo group at the 3-position adds to its structural complexity and contributes to its biological activity. The synthesis of this compound typically involves multistep reactions, starting from readily available starting materials such as aromatic amines and thiols.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of benzisothiazoles. For instance, a study published in the Journal of Organic Chemistry reported a one-pot synthesis method using microwave irradiation, which significantly reduced reaction times and improved yields. This method not only simplifies the synthetic process but also enhances the purity of the final product.
Biological Activities
The biological activities of 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- have been extensively studied in various in vitro and in vivo models. One of the most notable properties of this compound is its potent antimicrobial activity against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a promising candidate for the development of new antibiotics.
In addition to its antimicrobial properties, 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- has shown promising anti-inflammatory effects. Research conducted by a team at the University of California found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it could be developed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
The anticancer potential of 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- has also been explored in several studies. A recent investigation published in the Cancer Research journal reported that this compound exhibited selective cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism of action appears to involve induction of apoptosis through mitochondrial dysfunction and activation of caspase pathways.
Furthermore, preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms. For example, when combined with doxorubicin or cisplatin, it significantly increased the sensitivity of multidrug-resistant cancer cells to these drugs. These findings highlight its potential as an adjuvant therapy in cancer treatment regimens.
Clinical Trials and Future Prospects
The promising preclinical results have paved the way for further clinical evaluation of 2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo-. Several phase I clinical trials are currently underway to assess its safety and pharmacokinetic profile in healthy volunteers. Preliminary data from these trials have shown that it is well-tolerated with no significant adverse effects observed at therapeutic doses.
In parallel with clinical trials, ongoing research is focused on optimizing its formulation for improved bioavailability and stability. Nanoparticle-based delivery systems have shown promise in enhancing the pharmacological properties of this compound by facilitating targeted delivery to specific tissues or organs.
Conclusion
2,1-Benzisothiazole-1(3H)-acetic acid, 7-chloro-3-oxo- (CAS No. 2090722-06-6) is a multifunctional compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure confers it with potent antimicrobial, anti-inflammatory, and anticancer properties. Ongoing research continues to uncover new aspects of its biological activities and therapeutic potential. As clinical trials progress and more data become available, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents for various diseases.
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